Home > Products > Screening Compounds P28293 > 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide -

4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

Catalog Number: EVT-10928646
CAS Number:
Molecular Formula: C19H18BrIN4O2
Molecular Weight: 541.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide is a complex organic molecule that belongs to a class of substituted benzimidazoles. This compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. The unique structural features of this compound, including the presence of bromine and iodine substituents, contribute to its biological activity and interaction with cellular targets.

Source and Classification

This compound can be classified under pharmaceutical intermediates and biologically active compounds. It has been documented in patent literature, indicating its relevance in drug development processes. The compound's structure suggests that it may act as a modulator of specific biochemical pathways, making it a candidate for further research in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide typically involves several key steps:

  1. Formation of the Benzimidazole Core: The initial step involves the synthesis of the 2-oxo-benzimidazole structure through cyclization reactions that may utilize starting materials like o-phenylenediamine and appropriate carbonyl compounds.
  2. Bromination: The introduction of the bromine atom at the para position can be achieved through electrophilic aromatic substitution methods, using bromine or brominating agents.
  3. Piperidine Carboxamide Formation: The piperidine ring can be synthesized via cyclization of appropriate amines with carboxylic acids or their derivatives. The final step involves coupling the piperidine derivative with the benzimidazole core through amide bond formation.

Technical Details

The synthesis may employ solvents such as dichloromethane or dimethylformamide, and reactions are typically conducted under controlled temperatures to optimize yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C17H16BrIN3O2C_{17}H_{16}BrIN_{3}O_{2}, with a molecular weight of approximately 421.14 g/mol. The structure features:

  • A benzo[d]imidazole moiety, which contributes to its biological properties.
  • A piperidine ring, which enhances solubility and bioavailability.
  • Bromine and iodine substituents that may influence its reactivity and interaction with biological targets.

Data

The compound's chemical structure can be represented as follows:

C17H16BrIN3O2\text{C}_{17}\text{H}_{16}\text{BrI}\text{N}_{3}\text{O}_{2}

This structural complexity allows for diverse interactions within biological systems, potentially leading to various pharmacological effects .

Chemical Reactions Analysis

Reactions

The compound is expected to participate in several chemical reactions typical for amides and halogenated compounds:

  1. Nucleophilic Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic attack, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, releasing the corresponding carboxylic acid and amine.
  3. Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions due to the presence of electron-withdrawing groups like bromine and iodine.

Technical Details

Reactions involving this compound should be monitored using chromatographic techniques to ensure purity and yield. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing outcomes .

Mechanism of Action

The mechanism of action for 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.

  1. Target Interaction: The compound may bind to target proteins through hydrogen bonding or hydrophobic interactions facilitated by its unique structure.
  2. Biochemical Pathways Modulation: It could modulate signaling pathways relevant in disease states, potentially acting as an inhibitor or activator depending on the target.

Research indicates that similar compounds have shown activity against various cancer cell lines and other pathological conditions, suggesting that this compound may have therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reactivity influenced by halogen substituents; these can enhance electrophilicity.

Data on melting point, boiling point, and specific reactivity profiles would require empirical testing under controlled conditions .

Applications

This compound has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases such as cancer or neurodegenerative disorders.
  2. Biological Research: Useful in studying biochemical pathways due to its ability to interact with specific proteins or enzymes.
  3. Pharmaceutical Development: Could serve as a scaffold for synthesizing new derivatives with enhanced efficacy or reduced toxicity profiles .
Molecular Mechanisms of OGG1 Inhibition by TH5487

Structural Basis of TH5487-OGG1 Interaction

The molecular interaction between TH5487 (4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide) and 8-oxoguanine DNA glycosylase 1 (OGG1) has been elucidated through X-ray crystallography and hydrogen-deuterium exchange (HDX) studies. TH5487 occupies the active-site pocket of OGG1, which normally accommodates the extruded 8-oxoguanine (8-oxoG) base during DNA repair. The inhibitor’s benzimidazolone core inserts into a hydrophobic subpocket stabilized by π-stacking with Histidine 270 and hydrophobic contacts with Isoleucine 152 and Leucine 323. The piperidine linker forms critical hydrogen bonds with the backbone amide of Glycine 42 and the catalytic residue Lysine 249, while the 4-iodophenyl group extends into a deep hydrophobic cavity flanked by Phenylalanine 319, Cysteine 253, and Methionine 257 [6] [7].

This binding induces a localized conformational change in OGG1, resulting in partial closure of the active site around TH5487. The interaction specifically reduces solvent accessibility and dynamics in the catalytic core, as evidenced by decreased deuteration in peptides encompassing residues 248–260 and 316–326. Importantly, the 4-bromo substituent on the benzimidazolone moiety enhances steric complementarity with the hydrophobic exosite, explaining TH5487’s superior inhibitory potency (IC₅₀ = 342 nM) compared to structural analogs lacking halogen substituents [6] [10].

Table 1: Key Interactions in the TH5487-OGG1 Complex

TH5487 Structural MotifOGG1 ResiduesInteraction Type
Benzimidazolone coreHis270, Ile152, Leu323π-Stacking, Hydrophobic
Piperidine linkerGly42 backbone, Lys249Hydrogen bonding
4-Iodophenyl groupPhe319, Cys253, Met257Hydrophobic
Bromine substituentHydrophobic exositeVan der Waals

Competitive Inhibition of 8-Oxoguanine and FapyGua Excision

TH5487 functions as a competitive active-site inhibitor, directly impeding OGG1’s recognition of its primary substrates: 8-oxo-7,8-dihydroguanine (8-oxoG) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua). Biochemical assays using isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) demonstrate that TH5487 inhibits the excision of 8-oxoG from genomic DNA with a half-maximal inhibitory concentration (IC₅₀) of 1.6 µM. Notably, it equally suppresses the excision of FapyGua (IC₅₀ = 3.1 µM) and the minor substrate 4,6-diamino-5-formamidopyrimidine (FapyAde; IC₅₀ = 3.1 µM) [7].

Electrophoretic mobility shift assays confirm that TH5487 displaces OGG1 from 8-oxoG-containing DNA duplexes in a dose-dependent manner. Pre-incubation of OGG1 with 5 µM TH5487 reduces DNA binding by >70%, preventing the enzyme from engaging its substrate. This competitive mechanism is distinct from earlier inhibitors like O8, which primarily interfere with the β-lyase activity downstream of base excision. TH5487’s selectivity is evidenced by its lack of inhibition against other DNA glycosylases (e.g., UNG, SMUG1, MBD4) at concentrations up to 100 µM [6] [9].

Table 2: Inhibitory Potency of TH5487 Against OGG1 Substrates

SubstrateIC₅₀ (µM)Inhibition Mechanism
8-oxoG1.6Competitive binding block
FapyGua3.1Competitive binding block
FapyAde3.1Competitive binding block

Impact on OGG1 Glycosylase and Lyase Activities

TH5487 selectively abolishes OGG1’s glycosylase activity while leaving its AP-lyase function largely unaffected. In vitro repair assays using oligodeoxynucleotides containing 8-oxoG paired with cytosine show that 10 µM TH5487 suppresses >90% of base excision activity. This inhibition prevents the formation of abasic sites (AP sites), the initial intermediates in base excision repair. Consequently, downstream repair steps—including AP endonuclease 1 (APE1)-mediated incision and repair synthesis—are not initiated [1] [10].

Live-cell studies using fluorescence recovery after photobleaching (FRAP) and laser microirradiation reveal that TH5487 treatment (10 µM) reduces OGG1’s chromatin retention by 60–80% under oxidative stress conditions. This decrease in chromatin binding correlates with diminished recruitment of OGG1-GFP fusion proteins to sites of DNA damage induced by potassium bromate or laser irradiation. Crucially, the inhibitor does not promote the accumulation of toxic single-strand breaks or double-strand breaks; instead, it reduces their formation by preventing OGG1-mediated incision of oxidized bases. Cells treated with TH5487 exhibit 50% fewer γH2AX foci (a marker of double-strand breaks) after oxidative challenge compared to controls, confirming that the inhibitor blocks the generation of repair intermediates [1] [5] [10].

The functional separation of glycosylase and lyase activities is further supported by studies with the O8 inhibitor. Unlike TH5487, O8 forms covalent adducts with AP sites, stalling repair at the lyase step and inducing PARP1 trapping. TH5487’s mechanism—preventing incision altogether—avoids this downstream toxicity, explaining its lower cellular toxicity profile in non-inflammatory contexts [6] [7].

Properties

Product Name

4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

IUPAC Name

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

Molecular Formula

C19H18BrIN4O2

Molecular Weight

541.2 g/mol

InChI

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)

InChI Key

FZLKVWWPFOLPKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.